molecular formula C35H29NO12 B145047 Citreamicin beta CAS No. 128999-30-4

Citreamicin beta

Cat. No.: B145047
CAS No.: 128999-30-4
M. Wt: 655.6 g/mol
InChI Key: ZUZCCBDSIBRLQK-UHFFFAOYSA-N
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Description

Citreamicin beta is a member of the polycyclic xanthone antibiotics, a class of compounds known for their potent antibacterial properties. It was first isolated from the bacterium Micromonospora citrea. The compound has a complex structure characterized by multiple oxygen and nitrogen atoms, contributing to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citreamicin beta is primarily obtained through fermentation processes involving the bacterium Micromonospora citrea. The biosynthesis of this compound involves a type II polyketide synthase pathway, which is responsible for the formation of its polycyclic xanthone core . The fermentation process typically involves culturing the bacterium in a nutrient-rich medium under controlled conditions to optimize the production of the compound.

Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves the use of bioreactors to maintain optimal growth conditions for Micromonospora citrea. After fermentation, the compound is extracted and purified using various chromatographic techniques to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions: Citreamicin beta undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl, methoxy, and carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups in this compound to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like hydroxide ions can replace the methoxy groups with hydroxyl groups.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Citreamicin beta has a wide range of scientific research applications due to its potent antibacterial properties. It has been extensively studied for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis . Additionally, this compound has shown potential as an antitumor agent, with studies indicating its ability to induce apoptosis in cancer cells . Its unique structure and biological activities make it a valuable compound for research in medicinal chemistry, microbiology, and pharmacology.

Mechanism of Action

The mechanism of action of citreamicin beta involves the inhibition of bacterial cell wall synthesis. It binds to and inhibits the activity of penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell lysis and death . Additionally, this compound has been shown to activate the nuclear transcription factor kappa B pathway, which plays a role in its antitumor activity .

Comparison with Similar Compounds

  • Neocitreamicin I
  • Neocitreamicin II
  • Cervinomycin
  • Simaomicin

Properties

IUPAC Name

(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29NO12/c1-14(2)32(42)46-13-34(3)33(43)48-35(4)12-16-9-15-7-8-17-24(22(15)28(39)23(16)31(41)36(34)35)29(40)25-26(37)18-10-20(44-5)21(45-6)11-19(18)47-30(25)27(17)38/h7-11,14,39H,12-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZCCBDSIBRLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H29NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926266
Record name (16-Hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128999-30-4
Record name Citreamicin beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128999304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (16-Hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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